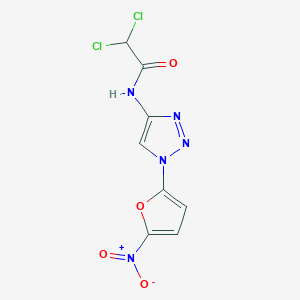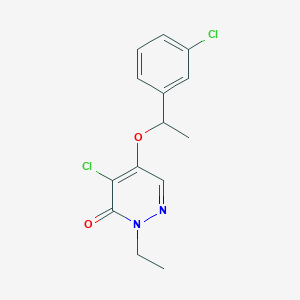
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a complex organic compound that features both pyrimidine and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Quinoline Ring Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Two Moieties: The final step would involve coupling the pyrimidine and quinoline rings under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the double bonds or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Biochemistry: Studying its interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenylpyrimidine: Shares the pyrimidine core but lacks the quinoline moiety.
Quinolin-8-one: Contains the quinoline structure but not the pyrimidine ring.
Uniqueness
The unique combination of pyrimidine and quinoline rings in 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one may confer distinct biological activities and chemical properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
833488-12-3 |
|---|---|
Molekularformel |
C19H14N4O |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23) |
InChI-Schlüssel |
QTPVSMFKUSIORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)


![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)




![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)


![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
